molecular formula C22H24FN5O2 B11296643 2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(3-methylphenyl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide

2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(3-methylphenyl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide

Cat. No.: B11296643
M. Wt: 409.5 g/mol
InChI Key: WSGKQDIMMBHNMB-UHFFFAOYSA-N
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Description

2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(3-methylphenyl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide is an organic compound that belongs to the class of piperazine derivatives

Preparation Methods

The synthesis of 2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(3-methylphenyl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The specific reaction conditions and reagents used can vary, but the process generally requires careful control of temperature and pH to ensure high yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common reagents used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. The major products formed depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(3-methylphenyl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(3-methylphenyl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide involves its interaction with specific molecular targets. It acts as an inhibitor of equilibrative nucleoside transporters (ENTs), which play a crucial role in nucleotide synthesis and regulation of adenosine function . The compound binds to these transporters, blocking their activity and thereby affecting cellular processes.

Comparison with Similar Compounds

Similar compounds include other piperazine derivatives such as:

  • 2-[4-(4-fluorophenyl)piperazin-1-yl]ethanamine
  • 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine

Compared to these compounds, 2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(3-methylphenyl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide exhibits unique properties due to the presence of the tetrahydropyrimidine-4-carboxamide moiety, which enhances its biological activity and specificity .

Properties

Molecular Formula

C22H24FN5O2

Molecular Weight

409.5 g/mol

IUPAC Name

2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(3-methylphenyl)-6-oxo-4,5-dihydro-1H-pyrimidine-4-carboxamide

InChI

InChI=1S/C22H24FN5O2/c1-15-5-4-6-16(13-15)24-21(30)18-14-20(29)26-22(25-18)28-11-9-27(10-12-28)19-8-3-2-7-17(19)23/h2-8,13,18H,9-12,14H2,1H3,(H,24,30)(H,25,26,29)

InChI Key

WSGKQDIMMBHNMB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2CC(=O)NC(=N2)N3CCN(CC3)C4=CC=CC=C4F

Origin of Product

United States

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